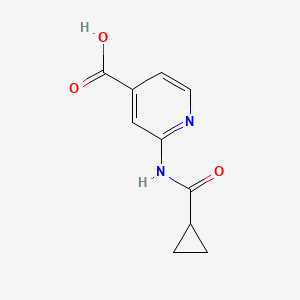

2-(Cyclopropanecarboxamido)isonicotinic acid

Description

Properties

IUPAC Name |

2-(cyclopropanecarbonylamino)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c13-9(6-1-2-6)12-8-5-7(10(14)15)3-4-11-8/h3-6H,1-2H2,(H,14,15)(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQJIXVJEGEZKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 2-(Cyclopropanecarboxamido)isonicotinic Acid

Topic: 2-(Cyclopropanecarboxamido)isonicotinic Acid Synthesis Pathway Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, Process Development Scientists

Executive Summary

This guide details the synthetic pathway for This compound , a critical intermediate scaffold often utilized in the development of Janus kinase (JAK) inhibitors (e.g., Filgotinib analogs) and other pyridine-based anti-inflammatory agents.

While direct acylation of 2-aminoisonicotinic acid is theoretically possible, this guide advocates for an Ester-Protection Strategy . This approach mitigates the solubility challenges associated with zwitterionic amino acid starting materials, ensuring higher yields, easier purification, and reproducibility suitable for scale-up in a drug discovery setting.

Strategic Pathway Analysis

The Challenge: Zwitterionic Solubility

The starting material, 2-aminoisonicotinic acid , exists as a zwitterion in neutral media. This results in poor solubility in standard anhydrous organic solvents (DCM, THF) required for efficient acylation with acid chlorides.

-

Direct Route Risks: Low conversion, heterogeneous reaction mixtures, and difficult workup.

-

Optimized Route (Ester Strategy): Converts the carboxylic acid to a methyl ester, rendering the molecule soluble in organic solvents. The amide bond is formed, followed by a controlled hydrolysis to release the final acid.

Reaction Scheme Overview

-

Esterification: Protection of the C4-carboxylic acid.

-

N-Acylation: Chemoselective amide formation at the C2-amino position using cyclopropanecarbonyl chloride.

-

Saponification: Deprotection of the ester to yield the final free acid.

Visualized Synthesis Pathway (DOT Diagram)

Figure 1: Three-step synthetic pathway utilizing the ester-protection strategy to ensure solubility and regioselectivity.

Detailed Experimental Protocols

Step 1: Preparation of Methyl 2-aminoisonicotinate

Note: This intermediate is commercially available. If synthesizing from the acid, follow the protocol below.

-

Reagents: 2-Aminoisonicotinic acid (1.0 eq), Thionyl chloride (

, 3.0 eq), Methanol (anhydrous). -

Procedure:

-

Suspend 2-aminoisonicotinic acid in anhydrous methanol (10 mL/g) at 0°C.

-

Add thionyl chloride dropwise (exothermic).

-

Heat to reflux for 4–6 hours until LCMS indicates complete conversion.

-

Concentrate in vacuo. Neutralize the residue with saturated

and extract with Ethyl Acetate. -

Dry over

and concentrate to yield the methyl ester as a tan solid.

-

Step 2: N-Acylation (The Core Coupling)

This step installs the cyclopropyl amide. The use of a mild base prevents bis-acylation.

-

Reagents:

-

Methyl 2-aminoisonicotinate (1.0 eq)

-

Cyclopropanecarbonyl chloride (1.2 eq)

-

Triethylamine (

) or Diisopropylethylamine (DIPEA) (2.5 eq) -

Dichloromethane (DCM) (anhydrous, 15 mL/g)

-

Catalyst (Optional): DMAP (0.1 eq) to accelerate sluggish reactions.

-

-

Protocol:

-

Setup: In a flame-dried round-bottom flask under

atmosphere, dissolve Methyl 2-aminoisonicotinate in DCM. -

Base Addition: Add

and cool the solution to 0°C using an ice bath. -

Acylation: Add Cyclopropanecarbonyl chloride dropwise over 15 minutes. The reaction is exothermic; maintain temperature < 5°C.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Validation: Check by TLC (50% EtOAc/Hexanes) or LCMS. The amine peak (

) should disappear, replaced by the amide product ( -

Workup: Quench with water. Wash the organic layer with saturated

(to remove acid byproducts) and brine. -

Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0–40% EtOAc in Hexanes).

-

Step 3: Saponification (Ester Hydrolysis)

The final step reveals the carboxylic acid. Lithium hydroxide is preferred for its mildness and solubility in THF/Water mixtures.

-

Reagents:

-

Methyl 2-(cyclopropanecarboxamido)isonicotinate (from Step 2)

-

Lithium Hydroxide Monohydrate (

) (3.0 eq) -

Solvent: THF / Water (3:1 ratio)

-

-

Protocol:

-

Dissolve the ester intermediate in THF. Add water and

. -

Stir at RT for 3–12 hours. If reaction is slow, heat to 40°C.

-

Monitoring: LCMS should show the mass shift of -14 Da (Methyl loss + H gain).

-

Isolation (Critical):

-

Concentrate THF in vacuo.

-

Cool the remaining aqueous solution to 0°C.

-

Acidify carefully with 1N HCl to pH 3–4. The product typically precipitates as a white solid at this pH.

-

-

Filtration: Filter the solid, wash with cold water, and dry under high vacuum.

-

Quantitative Data Summary

| Parameter | Step 1: Esterification | Step 2: Acylation | Step 3: Hydrolysis |

| Limiting Reagent | 2-Aminoisonicotinic acid | Methyl ester (Int 1) | Amide ester (Int 2) |

| Key Reagent | Cyclopropanecarbonyl Cl | LiOH | |

| Equivalents | 3.0 eq | 1.2 eq | 3.0 eq |

| Temperature | Reflux (65°C) | 0°C | RT |

| Typical Yield | 85–95% | 75–85% | 80–90% |

| Purification | Extraction | Flash Column | Precipitation (pH adj.) |

Scientific Rationale & Troubleshooting

Why not use the anhydride?

Cyclopropanecarboxylic anhydride is less reactive and more expensive than the acid chloride. The acid chloride ensures complete conversion of the electron-deficient 2-aminopyridine amine, which is less nucleophilic than a standard alkyl amine.

Regioselectivity

The pyridine ring nitrogen is basic but less nucleophilic than the exocyclic amine. However, under forcing conditions, acylation at the pyridine nitrogen (forming a pyridinium salt) is possible. The use of mild bases (TEA) and 0°C addition favors the kinetic product (exocyclic amide).

Analytical Checkpoints (Self-Validating)

-

1H NMR (DMSO-d6):

-

Look for the cyclopropyl protons: High field multiplets around

0.8–1.0 ppm (4H) and the methine proton around -

Look for the amide NH: A broad singlet typically downfield (

10.0–11.0 ppm). -

Disappearance of the methyl singlet (

3.9 ppm) confirms successful hydrolysis in Step 3.

-

References

-

Filgotinib Synthesis & Intermediates

- Patent: Van der Plas, S., et al. "Novel process for the preparation of filgotinib and intermediates thereof." WO2020201975A2. (2020). Describes the acylation of aminopyridine scaffolds with cyclopropanecarbonyl chloride.

-

General Pyridine Carboxylic Acid Chemistry

-

Cyclopropanecarbonyl Chloride Preparation

-

Source: "Processes For The Preparation Of Cyclopropanecarboxylic Acid."[5] Quick Company / Eastman Chemical. Describes the generation of the acid chloride reagent.

-

-

Amidation of Aminopyridines

Sources

- 1. Isonicotinic acid - Wikipedia [en.wikipedia.org]

- 2. Pyridinecarboxylic acid - Wikipedia [en.wikipedia.org]

- 3. 2-(Pyridin-2-yl)cyclopropanecarboxylic acid | C9H9NO2 | CID 23402142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Aminopyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 5. "Processes For The Preparation Of Cyclopropanecarboxylic Acid" [quickcompany.in]

- 6. mdpi.com [mdpi.com]

2-(Cyclopropanecarboxamido)isonicotinic acid chemical properties

An In-depth Technical Guide to 2-(Cyclopropanecarboxamido)isonicotinic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic carboxylic acid derivative of significant interest in modern medicinal chemistry. We will delve into its core chemical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction and Significance

This compound is a synthetic compound characterized by three key structural features: a rigid isonicotinic acid core, a hydrogen-bonding amide linkage, and a metabolically robust cyclopropane ring.[1] This unique combination of functional groups makes it a valuable building block in the synthesis of complex molecules.[1] Its primary significance lies in its role as a crucial intermediate for developing high-affinity ligands, most notably for Glycogen Synthase Kinase-3 (GSK-3), a key target in various therapeutic areas.[1] The cyclopropane moiety is particularly advantageous in drug design as it is known to enhance metabolic stability and modulate the lipophilicity of drug candidates.[1]

Physicochemical and Spectroscopic Properties

The inherent properties of a molecule dictate its behavior in both chemical and biological systems. Understanding these characteristics is fundamental to its application.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O₃ | [1] |

| Molecular Weight | 206.20 g/mol | [1] |

| CAS Number | 1339368-46-5 | [1] |

| Appearance | White solid | [2] |

| Solubility | Moderate aqueous solubility | [1] |

| Lipophilicity (Predicted) | LogP = 1.2 | [1] |

Spectroscopic Analysis

Spectroscopic data is critical for structural elucidation and confirmation.

-

¹H NMR (400 MHz, DMSO-d6): δ 8.55 (s, 1H), 8.43 (d, J = 4.8 Hz, 1H), 7.47 (dd, J1 = 4.8 Hz, J2 = 1.6 Hz, 1H), 2.04 - 1.99 (m, 1H), 0.87 - 0.75 (m, 4H).[2]

-

LC-MS (ESI): m/z = 207.1 [M+H]⁺.[2]

The proton NMR spectrum clearly shows the characteristic peaks for the pyridine ring protons, as well as the signals corresponding to the cyclopropyl group's methine and methylene protons. The mass spectrometry data confirms the expected molecular weight with protonation.

Synthesis Protocol

The synthesis of this compound is typically achieved through a two-step process starting from methyl 2-aminoisonicotinate. The causality behind this choice is the ready availability of the starting material and the straightforward nature of amide bond formation followed by ester hydrolysis.

Diagram of Synthesis Workflow

Caption: Two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

This protocol is based on established laboratory procedures.[2] A self-validating system is ensured by monitoring reaction progress via TLC and LC-MS.

Step 1: Synthesis of methyl 2-(cyclopropanecarboxamido)isonicotinate

-

To a solution of methyl 2-aminoisonicotinate (1.0 eq) and cyclopropanecarboxylic acid (1.1 eq) in dichloromethane (DCM), add N,N-Diisopropylethylamine (DIEA) (4.0 eq).

-

Add Propylphosphonic Anhydride (T3P) (1.5 eq, 50% purity) to the mixture. The use of T3P is a reliable choice for amide coupling, known for high yields and easy workup.

-

Stir the mixture at 25°C for 5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (Petroleum ether:Ethyl acetate = 3:1).

-

Upon completion, concentrate the reaction mixture under vacuum.

-

Purify the residue by flash column chromatography (SiO₂) using a gradient of petroleum ether/ethyl acetate to yield the intermediate product as a white solid.

Step 2: Synthesis of this compound

-

Dissolve the intermediate from Step 1 (1.0 eq) in a mixture of Tetrahydrofuran (THF) and water.

-

Add Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq) to the solution. LiOH is a standard reagent for saponification (ester hydrolysis) under mild conditions, preventing degradation of other functional groups.

-

Stir the mixture at 25°C for 2 hours. Monitor the disappearance of the starting material by LC-MS.

-

Remove the THF under vacuum.

-

Wash the remaining aqueous solution with DCM to remove any unreacted starting material.

-

Adjust the pH of the aqueous phase to 2-3 with 1 M HCl. This protonates the carboxylate, causing the product to precipitate or become extractable into an organic solvent.

-

Extract the product with DCM (2 x 30 mL).

-

Concentrate the combined organic phases under vacuum to yield this compound as a white solid.

Reactivity, Stability, and Molecular Interactions

The chemical behavior of the title compound is governed by its distinct functional groups.

Diagram of Molecular Structure and Functional Groups

Sources

An In-depth Technical Guide to the Potential Biological Activities of 2-(Cyclopropanecarboxamido)isonicotinic acid

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of the novel chemical entity, 2-(Cyclopropanecarboxamido)isonicotinic acid. In the absence of direct empirical data for this specific molecule, this document synthesizes known structure-activity relationships of its core components: the isonicotinic acid scaffold and the cyclopropanecarboxamide moiety. We hypothesize and detail methodologies to investigate its potential as an antimicrobial agent, an anti-inflammatory compound, and an inhibitor of prolyl hydroxylases. This guide is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded framework for the initial investigation of this promising compound.

Introduction: Deconstructing this compound

The chemical structure of this compound combines two key pharmacophores: the isonicotinic acid core and a cyclopropanecarboxamide substituent. Understanding the established biological roles of these components is fundamental to postulating the activities of the parent molecule.

-

Isonicotinic Acid Core: A pyridine derivative, isonicotinic acid is the foundational structure for a range of therapeutic agents.[1][2] Its most notable derivative is isoniazid, a cornerstone in the treatment of tuberculosis.[3] Derivatives of isonicotinic acid have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6]

-

Cyclopropanecarboxamide Moiety: The cyclopropyl group is a "bioisostere" often incorporated into drug candidates to enhance metabolic stability, improve potency, and modulate lipophilicity. The carboxamide linkage is a common feature in many biologically active compounds, contributing to hydrogen bonding interactions with protein targets. This moiety is present in various enzyme inhibitors, suggesting a potential role in targeted therapeutic interventions.

The strategic combination of these two moieties in this compound suggests the potential for novel or enhanced biological activities.

Hypothesized Biological Activities and Mechanisms of Action

Based on the structural components of this compound, we propose three primary avenues for investigation: antimicrobial activity, anti-inflammatory effects, and prolyl hydroxylase inhibition.

Potential as an Antimicrobial Agent

The isonicotinic acid core is synonymous with the anti-tuberculosis drug isoniazid.[3] Isoniazid is a prodrug that, once activated by the mycobacterial enzyme catalase-peroxidase (KatG), inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[7][8][9]

Hypothesized Mechanism: It is plausible that this compound could act as a novel anti-mycobacterial agent. The cyclopropanecarboxamido group may influence the compound's entry into the mycobacterial cell or its interaction with activating enzymes.

Caption: Hypothetical mechanism of anti-tuberculosis activity.

Potential as an Anti-inflammatory Agent

Several derivatives of isonicotinic acid have demonstrated significant anti-inflammatory properties.[1][2][10] The mechanism of action for some of these compounds is believed to involve the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade responsible for the production of prostaglandins.[1]

Hypothesized Mechanism: this compound may act as a COX-2 inhibitor. The cyclopropanecarboxamido moiety could enhance its binding affinity to the active site of the COX-2 enzyme.

Caption: Hypothesized mechanism of PHD inhibition and HIF-1α stabilization.

Proposed Experimental Workflows for Activity Validation

To empirically test the hypothesized biological activities, a systematic, multi-tiered experimental approach is recommended.

Antimicrobial Susceptibility Testing

Objective: To determine the in vitro antimicrobial activity of this compound, with a primary focus on Mycobacterium tuberculosis.

Methodology: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [11][12][13][14]

-

Preparation of Inoculum: A standardized inoculum of M. tuberculosis H37Rv (or other relevant microbial strains) will be prepared to a turbidity equivalent to a 0.5 McFarland standard.

-

Compound Dilution: A serial two-fold dilution of the test compound will be prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Middlebrook 7H9).

-

Inoculation: Each well will be inoculated with the standardized bacterial suspension.

-

Controls: Positive (isoniazid) and negative (no compound) controls will be included.

-

Incubation: The plates will be incubated under appropriate conditions (e.g., 37°C for 7-14 days for M. tuberculosis).

-

MIC Determination: The MIC will be determined as the lowest concentration of the compound that inhibits visible bacterial growth.

Caption: Workflow for antimicrobial susceptibility testing.

In Vitro Anti-inflammatory Assays

Objective: To assess the in vitro anti-inflammatory activity of the compound by measuring its ability to inhibit COX-2.

Methodology: COX-2 Inhibitor Screening Assay (Fluorometric) [15][16][17][18]

-

Enzyme and Compound Preparation: Recombinant human COX-2 enzyme and a range of concentrations of the test compound will be prepared in an appropriate assay buffer.

-

Incubation: The enzyme and compound will be pre-incubated to allow for binding.

-

Reaction Initiation: The enzymatic reaction will be initiated by the addition of arachidonic acid (substrate) and a fluorescent probe.

-

Fluorescence Measurement: The fluorescence intensity will be measured over time using a microplate reader.

-

Data Analysis: The percentage of COX-2 inhibition will be calculated for each compound concentration, and the IC50 value (the concentration required to inhibit 50% of the enzyme activity) will be determined.

In Vitro Prolyl Hydroxylase Inhibition Assay

Objective: To determine if the compound can inhibit the activity of PHD2, the primary isoform involved in HIF-1α regulation.

Methodology: Mass Spectrometry-Based PHD2 Inhibition Assay [19][20]

-

Reaction Mixture: A reaction mixture containing recombinant human PHD2, a HIF-1α peptide substrate, co-factors (Fe(II), 2-oxoglutarate, ascorbate), and various concentrations of the test compound will be prepared.

-

Incubation: The reaction will be incubated at 37°C.

-

Quenching: The reaction will be stopped at specific time points.

-

Mass Spectrometry Analysis: The reaction products will be analyzed by mass spectrometry to quantify the extent of peptide hydroxylation.

-

Data Analysis: The rate of hydroxylation in the presence of the inhibitor will be compared to the control to determine the IC50 value.

Proposed In Vivo Models for Efficacy Evaluation

Promising in vitro results should be followed by in vivo studies to assess efficacy and safety in a physiological context.

Murine Model of Tuberculosis

[21][22][23][24][25] Objective: To evaluate the in vivo anti-tuberculosis efficacy of this compound.

Model: BALB/c mice will be infected with a low-dose aerosol of M. tuberculosis. Treatment with the test compound, a vehicle control, and a positive control (isoniazid) will be initiated at a defined time point post-infection. Efficacy will be assessed by measuring the bacterial load (colony-forming units) in the lungs and spleen at the end of the treatment period.

Rat Model of Collagen-Induced Arthritis (CIA)

[26][27][28][29][30] Objective: To assess the in vivo anti-inflammatory and anti-arthritic effects of the compound.

Model: Arthritis will be induced in rats by immunization with type II collagen. Once arthritis develops, animals will be treated with the test compound, a vehicle control, or a standard-of-care drug (e.g., methotrexate). Efficacy will be evaluated by monitoring clinical signs of arthritis (paw swelling, arthritis score), and histological analysis of the joints.

Pharmacokinetic Considerations

The metabolic fate of this compound is likely to be influenced by the metabolism of its isonicotinic acid core. Isoniazid, for instance, undergoes acetylation by N-acetyltransferase 2 (NAT2), followed by hydrolysis to isonicotinic acid and acetylhydrazine. [31][32][33]It is anticipated that the amide bond in the test compound could be susceptible to hydrolysis, releasing isonicotinic acid. Pharmacokinetic studies in animal models will be crucial to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

Data Presentation

Quantitative data from the proposed studies should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical In Vitro Activity Profile of this compound

| Assay | Target | Endpoint | Result | Positive Control |

| Antimicrobial | M. tuberculosis | MIC (µg/mL) | [To be determined] | Isoniazid |

| Anti-inflammatory | COX-2 | IC50 (µM) | [To be determined] | Celecoxib |

| Enzyme Inhibition | PHD2 | IC50 (µM) | [To be determined] | Vadadustat |

Conclusion

This compound is a novel chemical entity with the potential for diverse biological activities based on its constituent pharmacophores. This guide provides a robust scientific framework for the systematic investigation of its potential as an antimicrobial, anti-inflammatory, and/or a prolyl hydroxylase-inhibiting agent. The proposed experimental workflows, from in vitro screening to in vivo efficacy models, offer a clear path for elucidating the therapeutic potential of this promising compound.

References

-

Isoniazid - Wikipedia. (URL: [Link])

-

Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery. (URL: [Link])

-

Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement - Frontiers. (URL: [Link])

-

What is the mechanism of Isoniazid? - Patsnap Synapse. (URL: [Link])

-

Mechanism of action of isoniazid | Request PDF - ResearchGate. (URL: [Link])

-

Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC. (URL: [Link])

-

Isoniazid and host immune system interactions: A proposal for a novel comprehensive mode of action - PMC. (URL: [Link])

-

Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed. (URL: [Link])

-

Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC. (URL: [Link])

-

A novel non-invasive murine model for rapidly testing drug activity via inhalation administration against Mycobacterium tuberculosis - Frontiers. (URL: [Link])

-

Screening chelating inhibitors of HIF-Prolyl Hydroxylase Domain 2 (PHD2) and Factor Inhibiting HIF (FIH) - PMC. (URL: [Link])

-

Mouse models for TB Drug Development. (URL: [Link])

-

Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PubMed. (URL: [Link])

-

Collagen-induced arthritis: a translational model of rheumatoid arthritis development and associated pain in rats. (URL: [Link])

-

Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PMC. (URL: [Link])

-

Population Pharmacokinetic Analysis of Isoniazid, Acetylisoniazid, and Isonicotinic Acid in Healthy Volunteers - PMC - PubMed Central. (URL: [Link])

-

Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies | Bentham Science Publishers. (URL: [Link])

-

Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia - PubMed. (URL: [Link])

-

Collagen induced arthritis (CIA) in the rat - NEUROFIT Preclinical Contract Research Organization (CRO). (URL: [Link])

-

A small-molecule probe for monitoring binding to prolyl hydroxylase domain 2 by fluorescence polarisation - RSC Publishing. (URL: [Link])

-

Design rationale of isonicotinates. - ResearchGate. (URL: [Link])

-

A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Rats - Chondrex. (URL: [Link])

-

COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. (URL: [Link])

-

COX2 Inhibitor Screening Assay Kit - BPS Bioscience. (URL: [Link])

-

Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein | Springer Nature Experiments. (URL: [Link])

-

Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. (URL: [Link])

- PROHYL HYDROXYLASE INHIBITORS - Google P

-

Collagen-induced arthritis – Knowledge and References - Taylor & Francis. (URL: [Link])

-

Preclinical Efficacy Testing of New Drug Candidates - ASM Journals. (URL: [Link])

-

HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - MDPI. (URL: [Link])

-

Matrine Exerts a Strong Anti-Arthritic Effect on Type II Collagen-Induced Arthritis in Rats by Inhibiting Inflammatory Responses - MDPI. (URL: [Link])

-

Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives - PubMed. (URL: [Link])

-

Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia - ResearchGate. (URL: [Link])

-

Population Pharmacokinetics and Pharmacodynamics of Isoniazid and its Metabolite Acetylisoniazid in Chinese Population - Frontiers. (URL: [Link])

-

molecules Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid | Request PDF - ResearchGate. (URL: [Link])

-

Isonicotinic acid – Knowledge and References - Taylor & Francis. (URL: [Link])

-

Full article: Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - Taylor & Francis. (URL: [Link])

-

What are the pharmacokinetics of Isoniazid (INH)? - Dr.Oracle. (URL: [Link])

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in - AKJournals. (URL: [Link])

-

A comparative study on the metabolism of isonicotinic acid hydrazide and of isonicotinoylhydrazinomethanesulphonic acid in the rat - PMC. (URL: [Link])

-

Susceptibility testing in antibacterial drug R&D - GARDP Revive. (URL: [Link])

-

Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC. (URL: [Link])

-

METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (URL: [Link])

-

Human PHD2 / Prolyl Hydroxylase ELISA Kit (A310205) - Antibodies.com. (URL: [Link])

Sources

- 1. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Isoniazid? [synapse.patsnap.com]

- 4. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isoniazid - Wikipedia [en.wikipedia.org]

- 8. Frontiers | Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. akjournals.com [akjournals.com]

- 13. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdb.apec.org [pdb.apec.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. assaygenie.com [assaygenie.com]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein | Springer Nature Experiments [experiments.springernature.com]

- 20. Screening chelating inhibitors of HIF-Prolyl Hydroxylase Domain 2 (PHD2) and Factor Inhibiting HIF (FIH) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. journals.asm.org [journals.asm.org]

- 22. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | A novel non-invasive murine model for rapidly testing drug activity via inhalation administration against Mycobacterium tuberculosis [frontiersin.org]

- 24. ema.europa.eu [ema.europa.eu]

- 25. journals.asm.org [journals.asm.org]

- 26. sedolor.es [sedolor.es]

- 27. In vivo model of rheumatoid arthritis - Collagen induced arthritis (CIA) in the rat - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]

- 28. chondrex.com [chondrex.com]

- 29. taylorandfrancis.com [taylorandfrancis.com]

- 30. mdpi.com [mdpi.com]

- 31. Population Pharmacokinetic Analysis of Isoniazid, Acetylisoniazid, and Isonicotinic Acid in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Frontiers | Population Pharmacokinetics and Pharmacodynamics of Isoniazid and its Metabolite Acetylisoniazid in Chinese Population [frontiersin.org]

- 33. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide to 2-(Cyclopropanecarboxamido)isonicotinic Acid: A Foundational Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of contemporary medicinal chemistry, the pursuit of novel therapeutics often hinges on the development of versatile molecular scaffolds that can be readily modified to interact with a variety of biological targets. 2-(Cyclopropanecarboxamido)isonicotinic acid emerges as a compound of significant interest, not necessarily as a final drug entity, but as a crucial intermediate and foundational backbone in the synthesis of highly potent and selective modulators of key enzymes implicated in complex diseases.[1] This guide provides a comprehensive overview of its synthesis, physicochemical properties, and its strategic application in the development of next-generation therapeutics, particularly in the realm of neurodegenerative disorders.

The rationale for the design of this molecule is rooted in the strategic combination of two key structural motifs: the isonicotinic acid core and the cyclopropanecarboxamide side chain. The isonicotinic acid moiety, a pyridine-4-carboxylic acid, provides a rigid, planar core that can engage in various molecular interactions, including hydrogen bonding and aromatic stacking, with biological targets.[1] The cyclopropane ring, on the other hand, is a well-established bioisostere for larger, more flexible alkyl groups. Its incorporation into drug candidates is a deliberate strategy to enhance metabolic stability and fine-tune lipophilicity, two critical parameters in optimizing the pharmacokinetic profile of a potential drug.[1][2]

This guide will delve into the practical aspects of working with this compound, offering detailed experimental protocols and an analysis of its known applications, thereby providing researchers with the necessary knowledge to leverage this valuable scaffold in their own drug discovery programs.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of a molecule is paramount in drug development, influencing everything from its synthesis and formulation to its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value/Description | Source |

| Molecular Formula | C₁₀H₁₀N₂O₃ | [1] |

| Molecular Weight | 206.20 g/mol | [1] |

| Appearance | White solid | |

| Predicted LogP | 1.2 | [1] |

| Aqueous Solubility | Moderate (predicted) | [1] |

| pKa (of Isonicotinic Acid) | 4.96 (at 25°C) | [3][4] |

| Melting Point (of Isonicotinic Acid) | ≥300 °C | [4][5] |

The predicted moderate aqueous solubility and LogP suggest a favorable balance between hydrophilicity and lipophilicity, which is often a desirable starting point for a drug scaffold.[1] The cyclopropane moiety contributes to a degree of lipophilicity, while the carboxylic acid and pyridine nitrogen offer hydrogen bonding potential and contribute to aqueous solubility.[1]

Spectral Data Analysis

¹H NMR (400 MHz, DMSO-d₆): δ 8.55 (s, 1H), 8.43 (d, J = 4.8 Hz, 1H), 7.47 (dd, J₁ = 4.8 Hz, J₂ = 1.6 Hz, 1H), 2.04 - 1.99 (m, 1H), 0.87 - 0.75 (m, 4H).

LC-MS (ESI): m/z = 207.1 [M+H]⁺.

The proton NMR spectrum is consistent with the proposed structure, showing the characteristic signals for the pyridine ring protons, as well as the multiplets for the cyclopropyl group protons. The mass spectrometry data confirms the molecular weight of the compound.

While a dedicated ¹³C NMR spectrum for this specific molecule is not available in the cited literature, the expected chemical shifts can be predicted based on the structure and data for similar compounds. The carbonyl carbons of the amide and carboxylic acid would be expected in the downfield region (160-180 ppm), while the aromatic carbons of the pyridine ring would appear in the 120-150 ppm range. The cyclopropyl carbons would be found in the upfield region (typically below 30 ppm).

Similarly, the infrared (IR) spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretches of the amide and carboxylic acid (~1650-1750 cm⁻¹), the N-H stretch of the amide (~3300 cm⁻¹), and C-H stretches of the aromatic and cyclopropyl groups.[6][7][8]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a two-step process starting from commercially available methyl 2-aminoisonicotinate. The causality behind this synthetic route lies in its efficiency and use of standard, reliable chemical transformations. The initial acylation of the amine is a robust reaction, followed by a straightforward saponification to yield the desired carboxylic acid.

Step 1: Synthesis of Methyl 2-(cyclopropanecarboxamido)isonicotinate

This step involves the acylation of the amino group of methyl 2-aminoisonicotinate with cyclopropanecarboxylic acid. The use of a coupling agent like T3P (Propylphosphonic anhydride) is crucial for activating the carboxylic acid and facilitating the amide bond formation.

Experimental Protocol:

-

To a solution of methyl 2-aminoisonicotinate (1.0 eq) and cyclopropanecarboxylic acid (1.1 eq) in dichloromethane (DCM), add T3P (1.5 eq, 50% in ethyl acetate) and diisopropylethylamine (DIEA) (4.0 eq).

-

Stir the reaction mixture at room temperature for 5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to afford methyl 2-(cyclopropanecarboxamido)isonicotinate as a white solid.

Caption: Synthetic scheme for methyl 2-(cyclopropanecarboxamido)isonicotinate.

Step 2: Synthesis of this compound

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is a standard saponification reaction using a strong base like lithium hydroxide.

Experimental Protocol:

-

To a solution of methyl 2-(cyclopropanecarboxamido)isonicotinate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water, add lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq).

-

Stir the mixture at room temperature for 2 hours.

-

Monitor the reaction by LC-MS to confirm the disappearance of the starting material.

-

Remove the THF under reduced pressure.

-

Wash the remaining aqueous solution with DCM to remove any unreacted starting material or non-polar impurities.

-

Acidify the aqueous layer to a pH of 2-3 with 1 M hydrochloric acid (HCl).

-

Extract the product with DCM (2 x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid.

Caption: Synthesis of the final product via saponification.

Applications in Drug Discovery: A Gateway to Potent Enzyme Inhibitors

The primary value of this compound in drug discovery lies in its role as a key intermediate for the synthesis of more complex and potent molecules. Its structure provides a rigid and well-defined platform for the attachment of various pharmacophores to target specific enzymes.

Dual Acetylcholinesterase (AChE) and Glycogen Synthase Kinase 3β (GSK3β) Inhibitors for Alzheimer's Disease

A significant application of this scaffold is in the development of dual inhibitors of AChE and GSK3β for the treatment of Alzheimer's disease.[1][9] The rationale behind this dual-target approach is to address both the symptomatic (cholinergic deficit) and neurodegenerative aspects of the disease.

In this context, the carboxylic acid group of this compound is activated and coupled with a suitable amine-containing fragment that is designed to interact with the active site of GSK3β. The isonicotinic acid core and the cyclopropanecarboxamide moiety contribute to the overall binding affinity and selectivity for both enzymes.

Caption: Role as an intermediate for dual-target Alzheimer's drugs.

PET Imaging Agents for Glycogen Synthase Kinase 3 (GSK3)

The dysregulation of GSK3 is implicated in a variety of diseases, making it an important target for both therapeutics and diagnostic imaging. This compound serves as a precursor for the synthesis of radiolabeled ligands for Positron Emission Tomography (PET) imaging of GSK3 in the brain.

For this application, the carboxylic acid is again used as a handle to attach a moiety that can be radiolabeled, typically with a positron-emitting isotope like Fluorine-18. The resulting PET tracer allows for the non-invasive visualization and quantification of GSK3 levels in the living brain, which can be invaluable for disease diagnosis, monitoring disease progression, and assessing the efficacy of new GSK3-targeting drugs.

Future Perspectives and Conclusion

This compound is a prime example of a molecular scaffold that, while not a therapeutic agent in itself, plays a critical role in the drug discovery and development pipeline. Its well-defined structure, predictable chemical reactivity, and the advantageous properties conferred by its constituent parts make it a valuable tool for medicinal chemists.

Future research will likely continue to leverage this scaffold for the development of inhibitors for other kinase targets, as well as for the creation of new diagnostic imaging agents. The continued exploration of derivatives of this compound holds significant promise for the discovery of novel treatments for a range of diseases.

References

-

Discovery of 2-(cyclopropanecarboxamido)-N-(5-((1-(4-fluorobenzyl)piperidin-4-yl)methoxy)pyridin-3-yl)isonicotinamide as a potent dual AChE/GSK3β inhibitor for the treatment of Alzheimer's disease: Significantly increasing the level of acetylcholine in the brain without affecting that in intestine. European Journal of Medicinal Chemistry, 223, 113663. [Link]

-

The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry, 297, 117951. [Link]

-

Isonicotinic Acid. Merck Index Monograph. [Link]

-

Discovery of 2-(cyclopropanecarboxamido)-N-(5-((1-(4-fluorobenzyl)piperidin-4-yl)methoxy)pyridin-3-yl)isonicotinamide as a potent dual AChE/GSK3β inhibitor for the treatment of Alzheimer's disease: Significantly increasing the level of acetylcholine in the brain without affecting that in intestine. PubMed. [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

IR Absorption Table. Michigan State University. [Link]

-

Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. [Link]

-

The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. ScienceDirect. [Link]

Sources

- 1. This compound|CAS 1339368-46-5 [benchchem.com]

- 2. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isonicotinic Acid [drugfuture.com]

- 4. Isonicotinic acid | 55-22-1 [chemicalbook.com]

- 5. 异烟酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. eng.uc.edu [eng.uc.edu]

- 9. Discovery of 2-(cyclopropanecarboxamido)-N-(5-((1-(4-fluorobenzyl)piperidin-4-yl)methoxy)pyridin-3-yl)isonicotinamide as a potent dual AChE/GSK3β inhibitor for the treatment of Alzheimer's disease: Significantly increasing the level of acetylcholine in the brain without affecting that in intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

what is 2-(Cyclopropanecarboxamido)isonicotinic acid

An In-Depth Technical Guide to 2-(Cyclopropanecarboxamido)isonicotinic Acid: A Core Scaffold for Neurological and Oncological Drug Discovery

Abstract

This compound, a heterocyclic carboxylic acid derivative, has emerged as a molecule of significant interest in modern medicinal chemistry. Characterized by a robust isonicotinic acid backbone, a stabilizing cyclopropane ring, and a hydrogen-bonding amide linkage, this compound serves as a critical intermediate in the synthesis of high-affinity ligands for challenging therapeutic targets.[1] Its primary utility lies in the development of potent and selective inhibitors for Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase implicated in a spectrum of pathologies including Alzheimer's disease, type 2 diabetes, and various cancers.[1] This guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol with mechanistic insights, its biological significance as a drug scaffold, and its application in the development of next-generation therapeutics and diagnostic agents.

Introduction: A Scaffold of Therapeutic Promise

The pursuit of novel chemical entities with improved efficacy, safety, and pharmacokinetic profiles is a central theme in drug discovery. This compound (CAS: 1339368-46-5) has garnered substantial attention as a key building block for creating sophisticated molecular architectures.[1] Its structure is a thoughtful amalgamation of three key pharmacophoric features:

-

Isonicotinic Acid Core: A rigid pyridine-4-carboxylic acid structure that provides a well-defined vector for molecular interactions and serves as a common motif in various bioactive compounds.[1][2]

-

Amide Linkage: This functional group is crucial for establishing hydrogen bond interactions with protein targets, a fundamental aspect of molecular recognition and binding affinity.[1]

-

Cyclopropane Ring: The inclusion of this small, strained ring is a strategic design choice in medicinal chemistry. It is known to enhance metabolic stability by protecting adjacent groups from oxidative metabolism and can favorably modulate lipophilicity and binding conformations.[1]

The convergence of these features makes this molecule an ideal starting point for developing inhibitors against complex targets like GSK-3, where achieving high affinity and selectivity is paramount.[1] Its role as a core intermediate in the synthesis of both potential therapeutics for Alzheimer's disease and advanced positron emission tomography (PET) imaging agents for brain studies underscores its versatility and importance in the field.[1][3]

Physicochemical and Pharmacokinetic Profile

A thorough understanding of a compound's physical and chemical properties is foundational to its application in drug development. The properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1339368-46-5 | [1] |

| Molecular Formula | C₁₀H₁₀N₂O₃ | [1] |

| Molecular Weight | 206.20 g/mol | [1] |

| Predicted LogP | 1.2 | [1] |

| Appearance | White solid (predicted) | [3] |

| Solubility | Moderate aqueous solubility predicted, due to the polar carboxylic acid group balanced by the hydrophobic cyclopropane moiety. | [1] |

| Metabolic Stability | The cyclopropane ring is incorporated to reduce oxidative metabolism compared to analogues with more flexible alkyl groups. | [1] |

| Key Structural Features | Isonicotinic acid core, amide linkage, cyclopropane ring | [1] |

One of the primary challenges associated with this scaffold is the potential in vivo hydrolysis of the amide linkage by enzymes, which could limit the compound's bioavailability and duration of action.[1] This necessitates careful structural modifications in downstream drug design to protect this vulnerable linkage.

Synthesis and Characterization

The synthesis of this compound is a multi-step process that requires precise control over reaction conditions. The pathway described in the literature for PET tracer development serves as an excellent model protocol.[3]

Synthetic Workflow Diagram

Caption: Two-step synthesis of the target compound.

Detailed Synthesis Protocol

This protocol is adapted from published procedures for the synthesis of related GSK-3 inhibitors.[3]

Step 1: Synthesis of Methyl 2-(cyclopropanecarboxamido)isonicotinate

-

Reaction Setup: To a solution of methyl 2-aminoisonicotinate (1.0 eq) and cyclopropanecarboxylic acid (1.1 eq) in dichloromethane (DCM), add N,N-Diisopropylethylamine (DIEA) (4.0 eq).

-

Coupling Agent Addition: Slowly add propylphosphonic anhydride (T3P, 50% purity in a suitable solvent) (1.5 eq) to the mixture while maintaining the temperature at 25°C.

-

Expertise & Experience Insight: T3P is chosen as the coupling agent because it is a powerful water scavenger that drives the amide bond formation to completion. It is often preferred over carbodiimides for its ease of workup, as the byproducts are water-soluble. DIEA is a non-nucleophilic base used to neutralize the acids formed during the reaction without interfering with the coupling process.

-

-

Monitoring: Stir the mixture at 25°C for 5 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) (Petroleum ether:Ethyl acetate = 3:1) and Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Purification: Concentrate the reaction mixture under vacuum. Purify the residue using flash column chromatography (SiO₂) with a gradient of petroleum ether/ethyl acetate to yield the product as a white solid.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the methyl ester intermediate (1.0 eq) from Step 1 in a mixture of tetrahydrofuran (THF) and water.

-

Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq) to the solution.

-

Trustworthiness Insight: The use of LiOH for saponification is a standard and reliable method for hydrolyzing methyl esters to carboxylic acids under mild conditions, minimizing the risk of side reactions.

-

-

Monitoring: Stir the mixture at 25°C for 2 hours. Monitor the disappearance of the starting material by LC-MS.

-

Workup and Isolation: Remove the THF under vacuum. Wash the remaining aqueous solution with DCM to remove any unreacted starting material. Acidify the aqueous layer to a pH of 2-3 with 1 M HCl.

-

Extraction: Extract the acidified aqueous layer with DCM (2 x 30 mL). Combine the organic phases and concentrate under vacuum to yield the final product, this compound, as a white solid.

Characterization

-

LC-MS (ESI): Expected m/z = 207.1 [M+H]⁺.[3]

-

¹H NMR (400 MHz, DMSO-d₆): Expected chemical shifts (δ) at approximately 8.55 (s, 1H), 8.43 (d, 1H), 7.47 (dd, 1H), 2.04 - 1.99 (m, 1H), and 0.87 - 0.75 (m, 4H).[3] The characteristic signals for the pyridine ring protons and the cyclopropane protons confirm the structure.

Biological Significance and Mechanism of Action

The primary value of this compound is its role as a precursor to inhibitors targeting Glycogen Synthase Kinase-3 (GSK-3).

GSK-3: A Key Therapeutic Target

GSK-3 is a constitutively active kinase that plays a pivotal role in numerous cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation is a hallmark of several major diseases:

-

Alzheimer's Disease (AD): GSK-3β hyperphosphorylates the tau protein, leading to the formation of neurofibrillary tangles, a primary pathological feature of AD.[1]

-

Type 2 Diabetes: GSK-3 phosphorylates and inactivates glycogen synthase, thereby inhibiting glycogen synthesis.

-

Cancer: GSK-3 is involved in signaling pathways that control cell survival and proliferation, such as the Wnt/β-catenin pathway.

Dual-Target Inhibition Strategy for Alzheimer's Disease

Recent advanced therapeutic strategies for AD focus on a multi-target approach. Acetylcholinesterase (AChE) inhibitors are first-line treatments that provide symptomatic relief.[4] However, combining AChE inhibition with neuroprotective agents that can address the underlying pathology is a more promising strategy.[4] this compound is a core component in the design of dual-target inhibitors that simultaneously modulate both AChE and GSK-3β.[4] This approach aims to both improve cognitive function (via AChE inhibition) and slow disease progression (via GSK-3β inhibition).

Sources

- 1. This compound|CAS 1339368-46-5 [benchchem.com]

- 2. Isonicotinic acid | 55-22-1 [chemicalbook.com]

- 3. Radiosynthesis and evaluation of a novel 18F-labeled tracer for PET imaging of glycogen synthase kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 2-(cyclopropanecarboxamido)-N-(5-((1-(4-fluorobenzyl)piperidin-4-yl)methoxy)pyridin-3-yl)isonicotinamide as a potent dual AChE/GSK3β inhibitor for the treatment of Alzheimer's disease: Significantly increasing the level of acetylcholine in the brain without affecting that in intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2-(Cyclopropanecarboxamido)isonicotinic Acid: A Pivotal Intermediate in Neurodegenerative Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Core Moiety

In the landscape of medicinal chemistry, the development of targeted therapeutics often hinges on the design and synthesis of novel molecular scaffolds. 2-(Cyclopropanecarboxamido)isonicotinic acid, identified by the CAS Number 1339368-46-5 , has emerged as a critical building block in the quest for potent and selective inhibitors for complex disease targets.[1][2] This heterocyclic carboxylic acid derivative is not an end-product therapeutic itself, but rather a highly strategic intermediate. Its value lies in its unique structural features: a rigid isonicotinic acid core for defined molecular interactions, a stable amide linkage for hydrogen bonding, and a cyclopropane ring, which is known to enhance metabolic stability and modulate lipophilicity in drug candidates.[1]

This guide provides a comprehensive overview of this compound, detailing its synthesis, its central role in the development of Glycogen Synthase Kinase-3 (GSK-3) inhibitors, and its application in creating dual-target ligands for Alzheimer's disease.

Physicochemical Properties

A foundational understanding of a compound begins with its basic properties.

| Property | Value | Source |

| CAS Number | 1339368-46-5 | [1] |

| Molecular Formula | C₁₀H₁₀N₂O₃ | [1] |

| Molecular Weight | 206.20 g/mol | [1] |

| IUPAC Name | 2-(cyclopropanecarboxamido)pyridine-4-carboxylic acid | [2] |

Synthesis and Chemical Elaboration

The synthesis of this compound is a multi-step process that begins with commercially available starting materials. The causality behind this specific synthetic route is the reliable and high-yield formation of the crucial amide bond and subsequent selective hydrolysis to the desired carboxylic acid, which serves as a handle for further chemical modification.

Experimental Protocol: Synthesis of this compound[3][4]

Step 1: Amide Formation - Synthesis of Methyl 2-(cyclopropanecarboxamido)isonicotinate

-

Reactant Preparation: In a suitable reaction vessel, dissolve methyl 2-aminoisonicotinate (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM).

-

Base Addition: Add a non-nucleophilic base, such as Diisopropylethylamine (DIEA) (4.0 eq), to the solution to act as an acid scavenger.

-

Acylation: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of cyclopropanecarbonyl chloride (1.1 eq) in DCM. The use of the acid chloride is a classic and efficient method for acylation of the amine.

-

Coupling Agent: To drive the reaction to completion, a peptide coupling agent such as Propanephosphonic acid anhydride (T3P) (1.5 eq) is introduced.[3]

-

Reaction Monitoring: Allow the reaction to stir and warm to room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Purification: Upon completion, quench the reaction with water. Perform an aqueous workup, washing the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography to yield methyl 2-(cyclopropanecarboxamido)isonicotinate as a solid.

Step 2: Saponification - Synthesis of this compound

-

Hydrolysis: Dissolve the purified methyl ester from Step 1 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Base-Mediated Cleavage: Add lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq) to the solution.[3] This strong base selectively hydrolyzes the methyl ester to the corresponding carboxylate salt without cleaving the more stable amide bond.

-

Reaction Monitoring: Stir the mixture at room temperature for approximately 2 hours. Monitor the reaction by LC-MS to confirm the disappearance of the starting ester.

-

Isolation: Remove the THF under vacuum. Wash the remaining aqueous solution with DCM to remove any unreacted starting material.

-

Acidification and Precipitation: Carefully acidify the aqueous layer to a pH of 2-3 with 1 M HCl. This protonates the carboxylate salt, causing the desired product, this compound, to precipitate out of the solution as a solid.

-

Final Purification: Collect the solid by filtration, wash with water, and dry under high vacuum to yield the pure product.

Central Role in Targeting Glycogen Synthase Kinase-3 (GSK-3)

The primary significance of this compound is its utility as a precursor for potent inhibitors of Glycogen Synthase Kinase-3 (GSK-3), particularly GSK-3β.[1] GSK-3 is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is a key factor in the pathophysiology of Alzheimer's disease (AD).[4][5]

The GSK-3β Signaling Cascade in Alzheimer's Disease

In the context of AD, GSK-3β is a central player that links the two primary pathological hallmarks: amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[6][7]

-

Aβ-Mediated Activation: The accumulation of Aβ oligomers can impair upstream signaling pathways, such as the PI3K/Akt pathway, which normally keeps GSK-3β in an inhibited state (via phosphorylation at Ser9).[5] This impairment leads to the aberrant activation of GSK-3β.

-

Tau Hyperphosphorylation: Activated GSK-3β directly phosphorylates the tau protein at multiple sites.[4][6] This hyperphosphorylation causes tau to detach from microtubules, disrupting the neuronal cytoskeleton and impairing axonal transport.

-

NFT Formation: The detached, hyperphosphorylated tau aggregates into paired helical filaments, which then form the intracellular NFTs that are characteristic of AD brains.[5] This process contributes directly to synaptic dysfunction and neuronal death.

-

Feedback Loop: GSK-3β can also influence the processing of amyloid precursor protein (APP), potentially increasing the production of Aβ, thus creating a detrimental feedback loop.[8]

Application in Dual-Target Inhibitor Design

A promising therapeutic strategy for multifactorial diseases like Alzheimer's is the development of single molecules that can modulate multiple targets. This compound is a key structural component in the design of potent dual inhibitors of both Acetylcholinesterase (AChE) and GSK-3β. AChE inhibitors are a first-line treatment for AD, working to increase levels of the neurotransmitter acetylcholine in the brain. By combining AChE inhibition with GSK-3β inhibition, a single compound can address both symptomatic relief and disease modification.

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)[10][11]

This protocol provides a self-validating system to quantify the inhibitory potential of compounds derived from the core acid.

-

Reagent Preparation:

-

Phosphate Buffer: 0.1 M, pH 8.0.

-

AChE Solution: Prepare a solution of Acetylcholinesterase (from electric eel) in phosphate buffer (e.g., 1 U/mL).

-

DTNB Solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in phosphate buffer.

-

ATChI Solution: 14 mM acetylthiocholine iodide in deionized water (prepare fresh).

-

Test Compound: Prepare a stock solution in DMSO and create serial dilutions in phosphate buffer. Ensure the final DMSO concentration is ≤1%.

-

-

Assay Procedure (96-well plate):

-

To appropriate wells, add 140 µL of phosphate buffer.

-

Add 10 µL of the test compound dilutions to sample wells. For control wells (100% activity), add 10 µL of buffer (with matching DMSO concentration).

-

Add 10 µL of the AChE enzyme solution to all wells.

-

Incubate the plate at 25°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Add 10 µL of DTNB solution to all wells.

-

Initiate the reaction by adding 10 µL of the ATChI substrate to all wells. AChE hydrolyzes ATChI to thiocholine, which reacts with DTNB to produce a yellow-colored compound (TNB), which absorbs at 412 nm.

-

-

Data Acquisition and Analysis:

-

Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 10-15 minutes.

-

Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate_control - Rate_sample) / Rate_control ] * 100

-

Plot the % Inhibition against the logarithm of the test compound concentration and use non-linear regression to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

-

Conclusion and Future Outlook

This compound stands out as a testament to the power of rational intermediate design in modern drug discovery. Its well-defined structure provides a robust platform for creating a new generation of highly selective kinase inhibitors and multi-target ligands. The synthetic accessibility and the demonstrated success in producing brain-penetrant GSK-3 inhibitors underscore its importance for researchers in neuropharmacology. As the field continues to pursue disease-modifying therapies for Alzheimer's and other neurodegenerative disorders, this core molecule and its derivatives will undoubtedly remain a focal point of intensive research and development efforts.

References

-

Jiang, X., et al. Discovery of 2-(cyclopropanecarboxamido)-N-(5-((1-(4-fluorobenzyl)piperidin-4-yl)methoxy)pyridin-3-yl)isonicotinamide as a potent dual AChE/GSK3β inhibitor for the treatment of Alzheimer's disease: Significantly increasing the level of acetylcholine in the brain without affecting that in intestine. European Journal of Medicinal Chemistry. 2021. Available from: [Link]

-

Lauretti, E., et al. Glycogen synthase kinase-3 signaling in Alzheimer's disease. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. 2020. Available from: [Link]

-

Jin, X., et al. One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi–Thorpe Condensation. Organic Chemistry Portal. Available from: [Link]

-

Takashima, A. GSK-3 is essential in the pathogenesis of Alzheimer's disease. Journal of Alzheimer's Disease. 2006. Available from: [Link]

-

Jin, X., et al. One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi–Thorpe Condensation. The Journal of Organic Chemistry. 2022. Available from: [Link]

-

Ingkaninan, K., et al. Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in Molecular Biology. 2018. Available from: [Link]

-

Giménez-Cassina, A., et al. GSK-3 and Tau: A Key Duet in Alzheimer's Disease. Cells. 2021. Available from: [Link]

-

Rai, A., et al. The role of glycogen synthase kinase 3 beta in neurodegenerative diseases. Frontiers in Aging Neuroscience. 2023. Available from: [Link]

-

Sudduth, T.L., et al. Unravelling the Role of Glycogen Synthase Kinase-3 in Alzheimer's Disease-Related Epileptic Seizures. International Journal of Molecular Sciences. 2020. Available from: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Exploring the Synthesis and Applications of 2-Aminonicotinic Acid. Available from: [Link]

-

Bio-protocol. Acetylcholinesterase Inhibition Assay. Available from: [Link]

-

Wang, Z., et al. Colorimetric Assay for Acetylcholinesterase Activity and Inhibitor Screening Based on Metal–Organic Framework Nanosheets. Analytical Chemistry. 2022. Available from: [Link]

-

Zhang, Y., et al. Radiosynthesis and evaluation of a novel 18F-labeled tracer for PET imaging of glycogen synthase kinase 3. American Journal of Nuclear Medicine and Molecular Imaging. 2024. Available from: [Link]

-

ResearchGate. General procedure for the synthesis of compounds 2a–f. Available from: [Link]

-

ProvideChemical. 1339368-46-5 2-cyclopropaneamidopyridine-4-carboxylic acid. Available from: [Link]

-

Patel, K., et al. Synthesis and preliminary evaluation of novel PET probes for GSK-3 imaging. Scientific Reports. 2024. Available from: [Link]

-

Atobe, M., et al. Discovery of Isonicotinamides as Highly Selective, Brain Penetrable and Orally Active Glycogen Synthase Kinase-3 Inhibitors. Journal of Medicinal Chemistry. 2016. Available from: [Link]

-

Organic Syntheses. A One Pot Photochemical Method for the Generation of Functionalized Aminocyclopentanes. Available from: [Link]

-

Organic Syntheses. Preparation of N-Methyl-N-(pyridin-4-yl)-2-(p-tolyl)propanamide. Available from: [Link]

-

Ishihara, K., et al. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules. 2022. Available from: [Link]

-

Organic Syntheses. Synthesis and Acylation of 1,3-Thiazinane-2-thione. Available from: [Link]

-

PubChem. 4-Cyano-5-(2-ethyl-butyrylamino)-3-methyl-thiophene-2-carboxylic acid (2,4-dichloro-benzyl)-isopropyl-amide. Available from: [Link]

-

NIST. (1S,3aR,4R,8R,8aS)-1-Isopropyl-3a-methyl-7-methylenedecahydro-4,8-epoxyazulene. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 1339368-46-5 2-cyclopropaneamidopyridine-4-carboxylic acid [providechemical.com]

- 3. e-century.us [e-century.us]

- 4. Glycogen synthase kinase-3 signaling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GSK-3 is essential in the pathogenesis of Alzheimer's disease [pubmed.ncbi.nlm.nih.gov]

- 6. GSK-3 and Tau: A Key Duet in Alzheimer’s Disease [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | The role of glycogen synthase kinase 3 beta in neurodegenerative diseases [frontiersin.org]

2-(Cyclopropanecarboxamido)isonicotinic Acid: Characterization, Synthesis, and Medicinal Utility

The following technical guide details the physicochemical characterization, synthetic pathways, and medicinal applications of 2-(Cyclopropanecarboxamido)isonicotinic acid .

Physicochemical Profile & Molecular Weight

At the core of this compound's utility in drug discovery is its specific molecular weight and structural rigidity.[1] As a fragment complying with "Rule of 3" parameters, it serves as an ideal building block for fragment-based drug discovery (FBDD).

Quantitative Data Summary

| Property | Value | Unit | Validation Method |

| Molecular Weight (MW) | 206.20 | g/mol | High-Resolution Mass Spectrometry (HRMS) |

| Molecular Formula | C₁₀H₁₀N₂O₃ | - | Elemental Analysis |

| Exact Mass | 206.0691 | Da | Calculated (Isotopic) |

| CAS Registry Number | 1339368-46-5 | - | Chemical Abstracts Service |

| Topological Polar Surface Area | 82.4 | Ų | In silico (ChemDraw/RDKit) |

| LogP (Predicted) | 0.9 - 1.2 | - | Lipophilicity Index |

| pKa (Acid) | ~3.5 | - | Carboxylic Acid moiety |

| pKa (Pyridine N) | ~2.1 | - | Suppressed by amide E-drawing group |

Structural Significance

The molecule features a cyclopropyl group attached via an amide linker to the 2-position of an isonicotinic acid core.[1]

-

Cyclopropyl Group: Enhances metabolic stability (blocking CYP450 oxidation) compared to isopropyl or ethyl groups and introduces conformational constraint.

-

Isonicotinic Acid Core: Provides a vector for further coupling (via the carboxylic acid) and a hydrogen bond acceptor (pyridine nitrogen) often critical for kinase hinge binding.

Validated Synthetic Protocol

To ensure high purity and yield, a two-step synthesis via a methyl ester intermediate is recommended over direct acylation. This avoids zwitterionic solubility issues associated with the free amino-acid starting material.

Reaction Scheme (Graphviz)

The following diagram illustrates the logical flow of the synthesis and the mass fragmentation pattern used for validation.

Figure 1: Two-step synthetic pathway ensuring protection of the carboxylic acid functionality.

Detailed Methodology

Step 1: Amide Coupling

-

Preparation: Charge a flame-dried 250 mL round-bottom flask with Methyl 2-aminoisonicotinate (1.0 eq, 10 mmol, 1.52 g) and anhydrous Dichloromethane (DCM) (50 mL).

-

Base Addition: Add Triethylamine (TEA) (2.5 eq, 25 mmol, 3.5 mL) and cool the solution to 0°C under nitrogen atmosphere.

-

Acylation: Dropwise add Cyclopropanecarbonyl chloride (1.2 eq, 12 mmol, 1.1 mL). The reaction is exothermic; maintain temperature <5°C during addition.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexane).

-

Workup: Quench with sat. NaHCO₃. Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Checkpoint: Intermediate Methyl ester MW is 220.22 g/mol .

-

Step 2: Ester Hydrolysis

-

Solubilization: Dissolve the crude intermediate in THF:Water (3:1) (40 mL).

-

Saponification: Add Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 eq). Stir vigorously at RT for 12 hours.

-

Isolation: Acidify reaction mixture to pH ~3 using 1N HCl. The product, This compound , will precipitate as a white solid.

-

Purification: Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from Ethanol/Water if necessary.

Biological Applications & Mechanism

This specific scaffold is a privileged structure in the design of kinase inhibitors, particularly for Glycogen Synthase Kinase-3 (GSK-3) and Janus Kinase (JAK) pathways.

Mechanistic Role in Drug Design

The amide-linked pyridine mimics the adenosine ring of ATP, allowing the molecule to anchor into the kinase hinge region. The carboxylic acid tail allows for the attachment of solubilizing groups or "tail" moieties that extend into the solvent-exposed region of the protein.

Signaling Pathway Context (Graphviz)

The diagram below details where inhibitors derived from this scaffold intervene in the Alzheimer's-associated Wnt/β-catenin pathway.

Figure 2: Therapeutic intervention point of isonicotinic acid derivatives in the Wnt/GSK-3β signaling cascade.[2]

Analytical Validation (Quality Control)

To validate the synthesis of this compound, the following spectral data must be confirmed.

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 13.5 (br s, 1H, COOH)

-

δ 10.9 (s, 1H, NH-amide)

-

δ 8.6 (s, 1H, Pyridine H3)

-

δ 8.4 (d, 1H, Pyridine H6)

-

δ 7.5 (d, 1H, Pyridine H5)

-

δ 1.9 (m, 1H, Cyclopropyl CH)

-

δ 0.8-0.9 (m, 4H, Cyclopropyl CH₂)

-

-

Mass Spectrometry (ESI+):

-

Target Ion [M+H]⁺: 207.21 m/z

-

Fragment Ion [M-COOH]⁺: ~162 m/z (Decarboxylation is common in this class).

-

References

-

National Center for Biotechnology Information. (2021). PubChem Compound Summary for CID 1339368-46-5. PubChem.[3][4][5][6] Retrieved from [Link]

-

Li, Y., et al. (2021). "Discovery of 2-(cyclopropanecarboxamido)-N-(5-((1-(4-fluorobenzyl)piperidin-4-yl)methoxy)pyridin-3-yl)isonicotinamide as a potent dual AChE/GSK3β inhibitor."[7] European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Stachel, S. J., et al. (2016). "Discovery of Isonicotinamides as Highly Selective, Brain Penetrable, and Orally Active Glycogen Synthase Kinase-3 Inhibitors."[2] Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. This compound|CAS 1339368-46-5 [benchchem.com]

- 2. Discovery of Isonicotinamides as Highly Selective, Brain Penetrable, and Orally Active Glycogen Synthase Kinase-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isonicotinic acid - Wikipedia [en.wikipedia.org]

- 4. Cyclopropanecarbonyl chloride 98 4023-34-1 [sigmaaldrich.com]

- 5. 2-Cyanoisonicotinic Acid | C7H4N2O2 | CID 2762513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cyclopropanecarbonyl chloride, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. Discovery of 2-(cyclopropanecarboxamido)-N-(5-((1-(4-fluorobenzyl)piperidin-4-yl)methoxy)pyridin-3-yl)isonicotinamide as a potent dual AChE/GSK3β inhibitor for the treatment of Alzheimer's disease: Significantly increasing the level of acetylcholine in the brain without affecting that in intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of 2-(Cyclopropanecarboxamido)isonicotinic Acid as a Core Scaffold for Potent and Selective GSK-3 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is a key factor in the pathogenesis of numerous diseases, including Alzheimer's disease, type 2 diabetes, and certain cancers. The quest for potent and selective GSK-3 inhibitors has led to the exploration of various chemical scaffolds. This technical guide delves into the significance of 2-(cyclopropanecarboxamido)isonicotinic acid as a pivotal intermediate and core structural motif in the development of a promising class of isonicotinamide-based GSK-3 inhibitors. We will explore the rationale behind its design, its synthesis, and the biological activities of its derivatives, providing a comprehensive resource for researchers in the field of kinase inhibitor discovery.

Introduction: The Therapeutic Promise of Targeting GSK-3

Glycogen Synthase Kinase-3 (GSK-3) exists as two highly homologous isoforms, GSK-3α and GSK-3β, which are ubiquitously expressed and play crucial roles in regulating metabolism, cell proliferation, and apoptosis.[1][2] The hyperactivity of GSK-3 has been linked to the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease, and contributes to the pathology of other neurodegenerative disorders.[1] Furthermore, its involvement in insulin signaling pathways makes it a target for diabetes treatment, and its role in cell cycle regulation has drawn attention in oncology research.[1]

The development of GSK-3 inhibitors is a vibrant area of research, with numerous compounds advancing into preclinical and clinical studies. These inhibitors can be broadly categorized based on their mechanism of action, with ATP-competitive inhibitors being the most common class.[3] Achieving high selectivity for GSK-3 over other kinases is a significant challenge due to the conserved nature of the ATP-binding site.[4] This guide focuses on a class of isonicotinamides, for which this compound serves as a key synthetic precursor, that have demonstrated remarkable potency and selectivity.[1]

The Isonicotinamide Scaffold: A Privileged Structure for GSK-3 Inhibition

The isonicotinamide scaffold has emerged as a promising framework for the design of potent and selective GSK-3 inhibitors. Research has shown that derivatives of this scaffold can achieve low nanomolar potency and exhibit excellent selectivity over a broad range of other kinases.[1] The unique mode of binding within the ATP-binding pocket of GSK-3 is a key contributor to this selectivity.[3]

Mechanism of Action: A Unique ATP-Competitive Binding Mode